molecular formula C12H11BrN2O B12240602 3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12240602
M. Wt: 279.13 g/mol
InChI Key: AXWWVMRDSRUZBV-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a bromophenyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 4-bromotoluene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting intermediate undergoes cyclization with urea or thiourea under acidic or basic conditions to form the dihydropyrimidinone core.

    Methylation: The final step involves the methylation of the dihydropyrimidinone core using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including liquid crystals and polymers.

    Biological Research: It is used as a tool compound in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyrimidinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties compared to other bromophenyl-containing compounds

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C12H11BrN2O/c1-9-6-12(16)15(8-14-9)7-10-2-4-11(13)5-3-10/h2-6,8H,7H2,1H3

InChI Key

AXWWVMRDSRUZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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